Chlorobis(trimethylsilyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

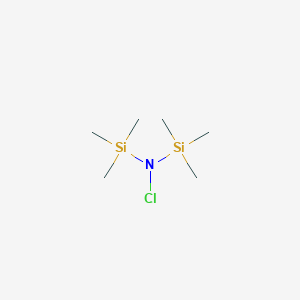

Chlorobis(trimethylsilyl)amine: is an organosilicon compound with the molecular formula C6H18ClNSi2 . It is a colorless liquid that is used as a reagent in organic synthesis. The compound is characterized by the presence of a chlorine atom and two trimethylsilyl groups attached to a nitrogen atom. This unique structure imparts specific chemical properties that make it valuable in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chlorobis(trimethylsilyl)amine can be synthesized through several methods. One common method involves the reaction of hexamethyldisilazane with chlorine gas . The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:

(CH3

Wissenschaftliche Forschungsanwendungen

Structure

The compound consists of two trimethylsilyl groups attached to a chloromethyl group, contributing to its reactivity in organic synthesis.

Organic Synthesis

Chlorobis(trimethylsilyl)amine is widely used as a reagent in organic synthesis due to its ability to facilitate various chemical reactions:

- Peterson Olefination Reactions : It aids in forming carbon-carbon double bonds through olefination.

- Kumada Coupling Reactions : Acts as a Grignard reagent, enabling the formation of new carbon-carbon bonds between aryl or vinyl halides and other coupling partners.

- Synthesis of Methylenephosphine Analogs : Serves as a precursor for expanding organophosphorus chemistry.

Polymer Chemistry

The compound is instrumental in synthesizing advanced polymers:

- Preparation of PBTES Monomer : this compound is used to create para-bis(trimethylsilyl)ethylstyrene (PBTES), which can be polymerized into network polymers for various applications.

Catalysis

This compound functions as a catalyst in several reactions:

- Enhancing Reaction Rates : It improves the rates and selectivity of chemical reactions, particularly in the formation of organosilicon compounds.

Material Science

This compound plays a significant role in developing advanced materials:

- Synthesis of Heterocumulenes : It is utilized in creating heterocumulenes, which have applications in electronics and photonics.

Common Reactions Involving this compound

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Substitution Reactions | Nucleophilic substitution where Cl is replaced | Organosilicon compounds |

| Coupling Reactions | Kumada coupling with aryl/vinyl halides | Carbon-carbon bond formations |

Case Study 1: Synthesis of PBTES Monomer

Research indicates that using this compound allows for efficient synthesis of PBTES monomer through a straightforward reaction pathway involving chloromethyltrimethylsilane and trimethylsilyl chloride in the presence of sodium hydride. This method yields high purity products suitable for polymerization.

Case Study 2: Catalytic Applications

In a study examining the catalytic properties of this compound, it was found to enhance reaction rates significantly in the formation of vinyl silanes from aldehydes. This demonstrates its utility not only in organic synthesis but also as an effective catalyst in industrial processes.

Eigenschaften

IUPAC Name |

[[chloro(trimethylsilyl)amino]-dimethylsilyl]methane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18ClNSi2/c1-9(2,3)8(7)10(4,5)6/h1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQJBDOYNOQRTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18ClNSi2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500495 |

Source

|

| Record name | N,N-Bis(trimethylsilyl)hypochlorous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4148-01-0 |

Source

|

| Record name | N,N-Bis(trimethylsilyl)hypochlorous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.